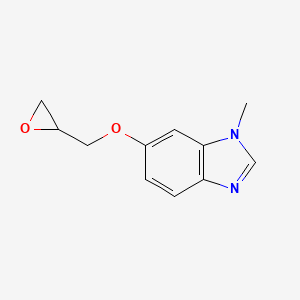

1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-6-(oxiran-2-ylmethoxy)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-7-12-10-3-2-8(4-11(10)13)14-5-9-6-15-9/h2-4,7,9H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSCQZGPCNHDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)OCC3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring can be opened by nucleophiles such as amines or thiols, forming substituted products

Wissenschaftliche Forschungsanwendungen

1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

Medicine: Benzimidazole derivatives, including this compound, are being explored for their anticancer, antimicrobial, and antiviral properties.

Industry: It is used in the production of polymers and as a corrosion inhibitor in various industrial applications.

Wirkmechanismus

The mechanism of action of 1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The benzimidazole core can interact with various receptors and enzymes, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Implications

Substituent-Driven Bioactivity : Electron-donating groups (e.g., methylenedioxyphenyl) at C-2 enhance antimicrobial potency, while heterocyclic substituents (e.g., thiophene) boost antioxidant activity .

Structural Trade-offs : Benzothiazoles outperform benzimidazoles in anticancer activity and ADME profiles, but benzimidazoles with specific substituents (e.g., 2-phenyl) remain competitive .

Epoxide Functionalization : The epoxypropylmethoxy group in this compound offers a unique mechanism for covalent target modulation, warranting further investigation into its pharmacokinetics and toxicity .

Biologische Aktivität

1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole core with an epoxide group (oxirane) and a methoxy substituent. This unique structure contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity

Studies have shown that benzimidazole derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. For instance, compounds in this class have been reported to interact with cellular signaling pathways that regulate cell survival and death.

2. Antimicrobial Properties

Benzimidazole derivatives, including this compound, have demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.

3. Antioxidant Activity

The antioxidant properties of this compound may contribute to its protective effects against oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing cellular damage.

The biological activity of this compound can be attributed to several proposed mechanisms:

- Inhibition of Enzymatic Activity : The oxirane group may interact with nucleophilic sites on enzymes, altering their function.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.

- Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell growth and survival.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Study : In vitro studies demonstrated that this compound inhibited the growth of human cancer cell lines (e.g., breast and lung cancer). The IC50 values indicated significant potency compared to standard chemotherapeutic agents.

- Antimicrobial Efficacy : A study assessed its effectiveness against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) that suggest potential for therapeutic use.

- Oxidative Stress Protection : Research highlighted its ability to scavenge free radicals in cellular models, suggesting a role in protecting against oxidative damage.

Comparative Analysis

To contextualize the activity of this compound, it is useful to compare it with other benzimidazole derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Benzimidazole Derivative A | Moderate | High | Low |

| Benzimidazole Derivative B | Low | Moderate | Moderate |

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole, and how can purity be ensured?

The compound can be synthesized via condensation of substituted phenylenediamines with aldehydes under reflux conditions. For example, describes a related benzimidazole synthesis using 4-methyl-1,2-phenylenediamine and 3-methoxysalicylic aldehyde in ethanol, followed by slow crystallization for purity. To ensure high purity, employ chromatographic techniques (e.g., column chromatography) and validate purity via HPLC (≥98% as per ). Critical parameters include stoichiometric ratios, solvent choice (e.g., ethanol or dichloromethane), and controlled evaporation rates for crystallization .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray diffraction (XRD): Resolves molecular geometry, dihedral angles (e.g., 4.15° between aromatic rings in ), and hydrogen-bonding motifs (e.g., intramolecular O–H···N bonds).

- NMR/IR spectroscopy: Confirm functional groups (e.g., methoxy, epoxide) and regiochemistry.

- Mass spectrometry: Validates molecular weight and fragmentation patterns. For crystallography, slow solvent evaporation (e.g., dichloromethane) minimizes disorder, as seen in , where methyl group disorder required refinement with split occupancies .

Q. What in vitro models are appropriate for initial biological activity screening?

Standard assays include:

- Antimicrobial: Broth microdilution (MIC determination) against bacterial/fungal strains.

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition: Fluorescence-based assays for targets like kinases or proteases. Reference protocols from and , which highlight benzimidazole derivatives tested for antiviral and antitumor activity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity and stability of the epoxide moiety in derivatives?

The epoxide (oxiran) group is sensitive to acidic/basic conditions. demonstrates that refluxing with sodium methoxide and magnesium chloride in methanol promotes thioether formation without epoxide ring opening. To preserve the epoxide:

Q. What computational strategies predict interactions between this compound and biological targets?

- Molecular docking: Use AutoDock Vina or Schrödinger to model binding to targets (e.g., viral proteases or tubulin).

- DFT calculations: Analyze electronic effects of substituents (e.g., methoxy vs. methyl) on reactivity.

- MD simulations: Assess stability of ligand-target complexes over time. emphasizes the role of 2-aminobenzimidazole derivatives in docking studies for anticancer drug design .

Q. How can structural modifications resolve contradictions in reported pharmacological data?

Discrepancies in activity may arise from substituent positioning or assay variability. Strategies include:

- SAR studies: Systematically vary substituents (e.g., replace methoxy with halogen or alkyl groups).

- Comparative assays: Test derivatives against identical cell lines/enzymes.

- Metabolic profiling: Evaluate bioavailability and stability (e.g., CYP450 metabolism). notes that benzimidazole-ZnCl₂ complexes exhibit enhanced activity, suggesting metal coordination as a modification route .

Q. What mechanistic insights explain intramolecular hydrogen bonding and its impact on bioactivity?

Intramolecular O–H···N bonds (e.g., S(6) motif in ) rigidify the structure, affecting conformation and target binding. To study:

- XRD: Quantify bond lengths/angles (e.g., O1–H1O···N2 = 2.76 Å in ).

- IR spectroscopy: Identify shifts in O–H/N–H stretches.

- Free-energy calculations: Compare binding affinities of hydrogen-bonded vs. open conformers .

Q. How can crystallization protocols be optimized to address disorder in X-ray structures?

- Solvent selection: Use low-polarity solvents (e.g., dichloromethane) for slow evaporation.

- Temperature control: Crystallize at 0–4°C to reduce thermal motion.

- Additives: Introduce trace co-solvents (e.g., ether) to stabilize lattice packing. resolved methyl disorder via refining site occupancies (0.587:0.413), highlighting the need for high-resolution data collection .

Q. What analytical methods validate synthetic intermediates and byproducts?

Q. How do π–π stacking and C–H···π interactions influence solid-state packing and solubility?

- XRD analysis: Measure centroid distances (e.g., 3.57 Å in ) and dihedral angles.

- Solubility tests: Correlate stacking motifs with solubility in polar vs. nonpolar solvents.

- Thermogravimetry (TGA): Assess thermal stability linked to packing efficiency.

identifies C–H···π and π–π interactions as critical for crystal cohesion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.